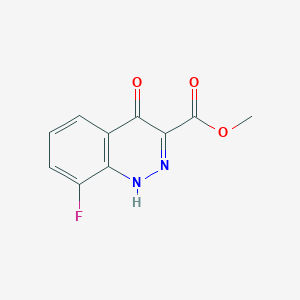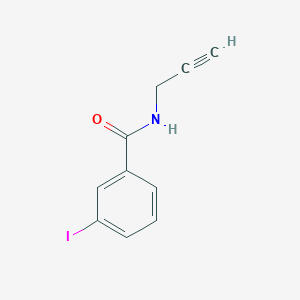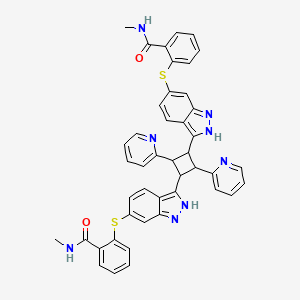
2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) (Axitinib Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide), also known as Axitinib Impurity, is a complex organic compound. It is primarily studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer treatment.
Méthodes De Préparation
The synthesis of 2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) involves multiple steps. The synthetic route typically includes the formation of the cyclobutane core, followed by the introduction of pyridinyl and indazole groups. The final steps involve the incorporation of sulfanediyl and N-methylbenzamide moieties. Reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) is utilized in several scientific research areas:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is used in research to understand its interactions with biological molecules and potential biological activities.
Medicine: As an impurity in Axitinib synthesis, it is studied to ensure the purity and safety of the pharmaceutical product.
Industry: The compound’s synthesis and reactions are of interest for developing efficient industrial processes for pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of this compound, particularly in the context of its role as an impurity, involves its interaction with molecular targets in biological systems. It may affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar compounds include other impurities found in the synthesis of tyrosine kinase inhibitors. These compounds often share structural features such as pyridinyl and indazole groups but differ in their specific substituents and overall molecular architecture. The uniqueness of 2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) lies in its specific combination of functional groups and its role in Axitinib synthesis.
Propriétés
Formule moléculaire |
C44H36N8O2S2 |
|---|---|
Poids moléculaire |
772.9 g/mol |
Nom IUPAC |
N-methyl-2-[[3-[3-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-2H-indazol-3-yl]-2,4-dipyridin-2-ylcyclobutyl]-2H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C44H36N8O2S2/c1-45-43(53)29-11-3-5-15-35(29)55-25-17-19-27-33(23-25)49-51-41(27)39-37(31-13-7-9-21-47-31)40(38(39)32-14-8-10-22-48-32)42-28-20-18-26(24-34(28)50-52-42)56-36-16-6-4-12-30(36)44(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |
Clé InChI |
XYIIIGZESRABMF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)C4C(C(C4C5=CC=CC=N5)C6=C7C=CC(=CC7=NN6)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
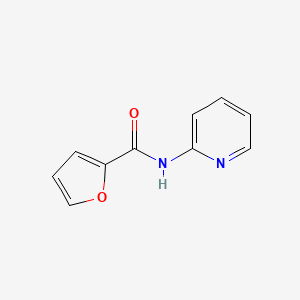
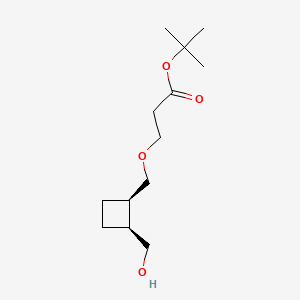

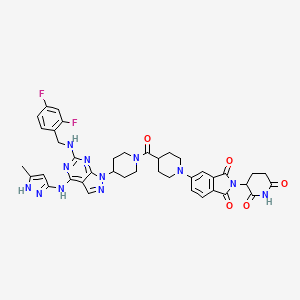
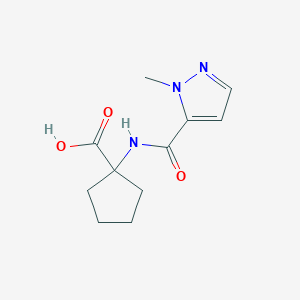

![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
